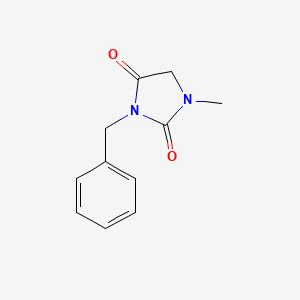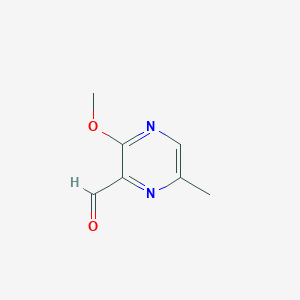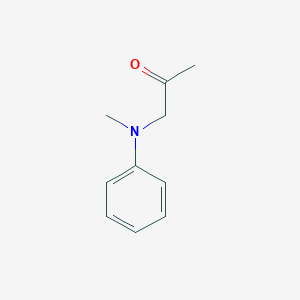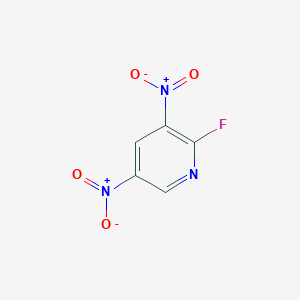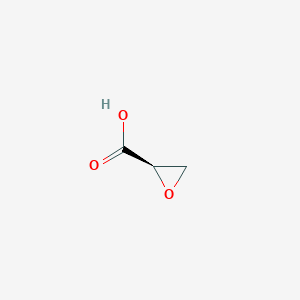![molecular formula C23H15NO5 B8744914 11,12-Didehydro-5,6-dihydrodibenzo[a,e]cycloocten-5-yl 4-nitrophenyl carbonate](/img/structure/B8744914.png)
11,12-Didehydro-5,6-dihydrodibenzo[a,e]cycloocten-5-yl 4-nitrophenyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11,12-Didehydro-5,6-dihydrodibenzo[a,e]cycloocten-5-yl 4-nitrophenyl carbonate is a complex organic compound with the molecular formula C23H15NO5 and a molecular weight of 385.37 g/mol . This compound is characterized by its unique structure, which includes a dibenzo[a,e]cyclooctene core and a 4-nitrophenyl ester group.
Métodos De Preparación
The synthesis of 11,12-Didehydro-5,6-dihydrodibenzo[a,e]cycloocten-5-yl 4-nitrophenyl carbonate involves multiple steps of organic reactions. The specific synthetic route and reaction conditions depend on the design of the chemist. Generally, the preparation involves the following steps :
Formation of the dibenzo[a,e]cyclooctene core: This step typically involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the carbonic acid group: This step involves the reaction of the dibenzo[a,e]cyclooctene core with carbonic acid derivatives.
Esterification with 4-nitrophenol: The final step involves the esterification of the intermediate with 4-nitrophenol to form the desired compound.
Análisis De Reacciones Químicas
11,12-Didehydro-5,6-dihydrodibenzo[a,e]cycloocten-5-yl 4-nitrophenyl carbonate undergoes various types of chemical reactions, including :
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl ester group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
11,12-Didehydro-5,6-dihydrodibenzo[a,e]cycloocten-5-yl 4-nitrophenyl carbonate has several scientific research applications, including :
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Material Science: The compound’s unique structure makes it a potential candidate for developing new materials with specific optical or chemical properties.
Biological Research: The presence of the nitrophenyl group allows it to be used as a biological marker or probe for detecting and labeling specific biomolecules or cells.
Mecanismo De Acción
The mechanism of action of 11,12-Didehydro-5,6-dihydrodibenzo[a,e]cycloocten-5-yl 4-nitrophenyl carbonate is not well-documented. the presence of the nitrophenyl group suggests that it may interact with biological targets through specific binding interactions. The molecular targets and pathways involved would depend on the specific application and context of use .
Comparación Con Compuestos Similares
11,12-Didehydro-5,6-dihydrodibenzo[a,e]cycloocten-5-yl 4-nitrophenyl carbonate can be compared with other similar compounds, such as :
Dibenzo[a,e]cyclooctene derivatives: These compounds share the core structure but may have different functional groups attached.
Nitrophenyl esters: These compounds share the nitrophenyl ester group but may have different core structures.
The uniqueness of this compound lies in its combination of the dibenzo[a,e]cyclooctene core and the nitrophenyl ester group, which imparts specific chemical and biological properties .
Propiedades
Fórmula molecular |
C23H15NO5 |
|---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
(4-nitrophenyl) 2-tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-ynyl carbonate |
InChI |
InChI=1S/C23H15NO5/c25-23(28-20-13-11-19(12-14-20)24(26)27)29-22-15-18-7-2-1-5-16(18)9-10-17-6-3-4-8-21(17)22/h1-8,11-14,22H,15H2 |
Clave InChI |
MXZMBHWSLRRSHR-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=CC=CC=C2C#CC3=CC=CC=C31)OC(=O)OC4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![butyl 4-[(2-chloro-9H-purin-6-yl)amino]benzoate](/img/structure/B8744846.png)
![1H-Pyrrolo[2,3-d]pyrimidin-4-amine, N-cyclohexyl-N-methyl-](/img/structure/B8744849.png)

![5,6,7,8,9,10-Hexahydrocycloocta[d]pyrimidin-2-amine](/img/structure/B8744864.png)
